

Isomers of butyl propionate (sec-butyl, isobutyl, tert-butyl)

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Compound of Interest

Compound Name: *Butyl propionate*

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An In-depth Technical Guide to the Isomers of **Butyl Propionate**: Sec-butyl, Isobutyl, and Tert-butyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of three isomers of **butyl propionate**: **sec-butyl propionate**, **isobutyl propionate**, and **tert-butyl propionate**. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where a thorough understanding of these esters is crucial.

Introduction

Butyl propionate and its isomers are esters with the general chemical formula $C_7H_{14}O_2$. They are colorless liquids, often characterized by fruity odors. While sharing the same molecular weight, their structural differences, arising from the branching in the butyl group, lead to distinct physical and chemical properties. These differences can influence their applications, which range from solvents and fragrances to potential use as intermediates in the synthesis of more complex molecules, including pharmaceuticals. A detailed understanding of each isomer is therefore essential for their effective utilization in research and industry.

Physicochemical Properties

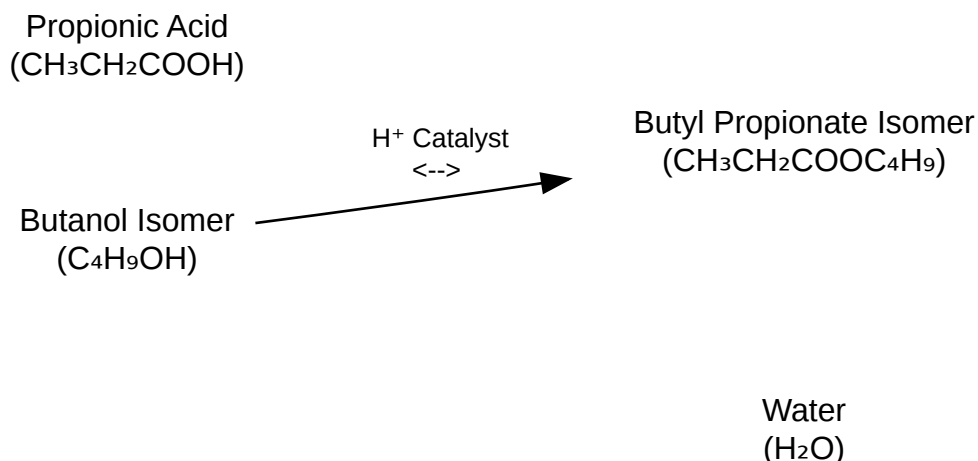
The branching of the butyl group significantly impacts the physicochemical properties of the **butyl propionate** isomers. These properties are summarized in the table below for easy comparison.

Property	sec-Butyl Propionate	Isobutyl Propionate	tert-Butyl Propionate	n-Butyl Propionate (for reference)
Molecular Formula	C ₇ H ₁₄ O ₂	C ₇ H ₁₄ O ₂	C ₇ H ₁₄ O ₂	C ₇ H ₁₄ O ₂
Molecular Weight (g/mol)	130.18	130.18	130.18	130.18
CAS Number	591-34-4	540-42-1	20487-40-5	590-01-2
Appearance	Colorless liquid	Colorless liquid	Colorless liquid	Colorless liquid
Odor	Fruity, ethereal, grape-like	Fruity, rum-like	Fruity	Apple-like
Boiling Point (°C)	132.7 - 133[1]	134	118-118.5[2][3]	145-146.8[4][5]
Melting Point (°C)	-	-71[6][7]	-	-89
Density (g/mL at 25°C)	0.8633[1]	0.869[7]	0.865[2][3]	0.875[4]
Refractive Index (n ₂₀ /D)	-	1.397[6][7]	1.393[2][3]	1.401
Solubility in water	Sparingly soluble	1.7 g/L[6][8]	Limited solubility[9]	1.5 g/L

Synthesis of Butyl Propionate Isomers

The most common method for synthesizing these esters is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between propionic acid and the corresponding butanol isomer.

General Reaction Scheme



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Caption: General Fischer-Speier esterification reaction for the synthesis of **butyl propionate** isomers.

Experimental Protocol: Synthesis of sec-Butyl Propionate

This protocol is adapted from a literature procedure for the synthesis of sec-**butyl propionate** using sulfuric acid as a catalyst.^[1]

Materials:

- sec-Butanol
- Propionic acid
- Concentrated sulfuric acid (H_2SO_4)
- Saturated sodium carbonate solution (Na_2CO_3)
- Saturated sodium chloride solution (brine)
- Anhydrous calcium chloride (CaCl_2) or magnesium sulfate (MgSO_4)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sec-butanol and a molar excess of propionic acid.
- With vigorous stirring, slowly add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux and maintain for several hours (the reaction with secondary alcohols is slower than with primary alcohols).
- After cooling, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer successively with water, saturated sodium carbonate solution (to neutralize the acid catalyst and unreacted propionic acid), and finally with brine.
- Dry the crude ester over an anhydrous drying agent like CaCl_2 or MgSO_4 .
- Purify the final product by simple distillation, collecting the fraction at the boiling point of **sec-butyl propionate**.

A similar procedure can be followed for the synthesis of **isobutyl propionate**. The synthesis of **tert-butyl propionate** via Fischer esterification is more challenging due to the tertiary alcohol's susceptibility to elimination under acidic conditions, forming isobutylene.^[1] Alternative methods, such as reacting propionyl chloride with tert-butanol in the presence of a non-nucleophilic base, may be employed.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the structural elucidation and purity assessment of the **butyl propionate** isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed information about the carbon-hydrogen framework of each isomer.

^1H NMR Data (Predicted/Reported, δ in ppm):

Protons	sec-Butyl Propionate	Isobutyl Propionate	tert-Butyl Propionate
CH ₃ (ethyl)	~1.1 (t)	~1.1 (t)	~1.1 (t)
CH ₂ (ethyl)	~2.3 (q)	~2.3 (q)	~2.2 (q)
CH (sec-butyl)	~4.8 (sextet)	-	-
CH ₂ (sec-butyl)	~1.5 (quintet)	-	-
CH ₃ (sec-butyl, terminal)	~0.9 (t)	-	-
CH ₃ (sec-butyl, methyl)	~1.2 (d)	-	-
CH ₂ (isobutyl)	-	~3.8 (d)	-
CH (isobutyl)	-	~1.9 (m)	-
CH ₃ (isobutyl)	-	~0.9 (d)	-
CH ₃ (tert-butyl)	-	-	~1.4 (s)

¹³C NMR Data (Reported, δ in ppm):

Carbon	sec-Butyl Propionate	Isobutyl Propionate[10]	tert-Butyl Propionate
C=O	~173	~174	~173
CH ₃ (ethyl)	~9	9.2	~9
CH ₂ (ethyl)	~28	27.7	~29
CH-O (sec-butyl)	~72	-	-
CH ₂ (sec-butyl)	~29	-	-
CH ₃ (sec-butyl, terminal)	~10	-	-
CH ₃ (sec-butyl, methyl)	~19	-	-
CH ₂ -O (isobutyl)	-	70.3	-
CH (isobutyl)	-	27.8	-
CH ₃ (isobutyl)	-	19.1	-
C-O (tert-butyl)	-	-	~80
CH ₃ (tert-butyl)	-	-	~28

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the **butyl propionate** isomers results in characteristic fragmentation patterns that can be used for their identification.

Common Fragmentation Pathways:

- α -cleavage: Cleavage of the bond adjacent to the carbonyl group.
- McLafferty Rearrangement: A hydrogen atom transfer from a γ -carbon to the carbonyl oxygen, followed by cleavage of the α - β carbon bond. This is prominent for esters with sufficiently long alkyl chains.

- Loss of the alkoxy group: Cleavage of the C-O bond of the ester.

Predicted Major Fragments (m/z):

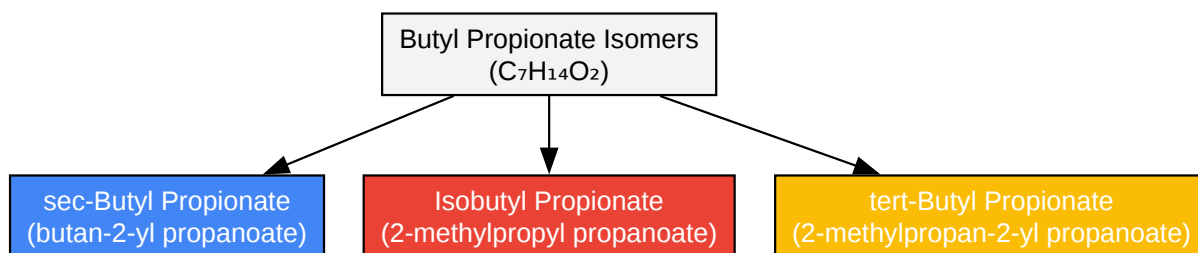
Fragment	sec-Butyl Propionate	Isobutyl Propionate	tert-Butyl Propionate
[M] ⁺	130	130	130
[M - C ₂ H ₅] ⁺ (loss of ethyl)	101	101	101
[M - OC ₄ H ₉] ⁺	57	57	57
[C ₄ H ₉] ⁺ (butyl cation)	57	57	57 (very stable)
[C ₄ H ₈] ⁺ (butene from elimination)	56	56	56 (prominent)
McLafferty rearrangement	74	74	Not possible

The tert-butyl isomer is expected to show a very prominent peak at m/z 57 due to the stability of the tert-butyl cation.[11] The sec-butyl and isobutyl isomers will also show a peak at m/z 57, but likely with lower intensity.

Logical Relationships and Workflows

Isomeric Structures

The structural relationship between the three isomers is based on the connectivity of the butyl group.

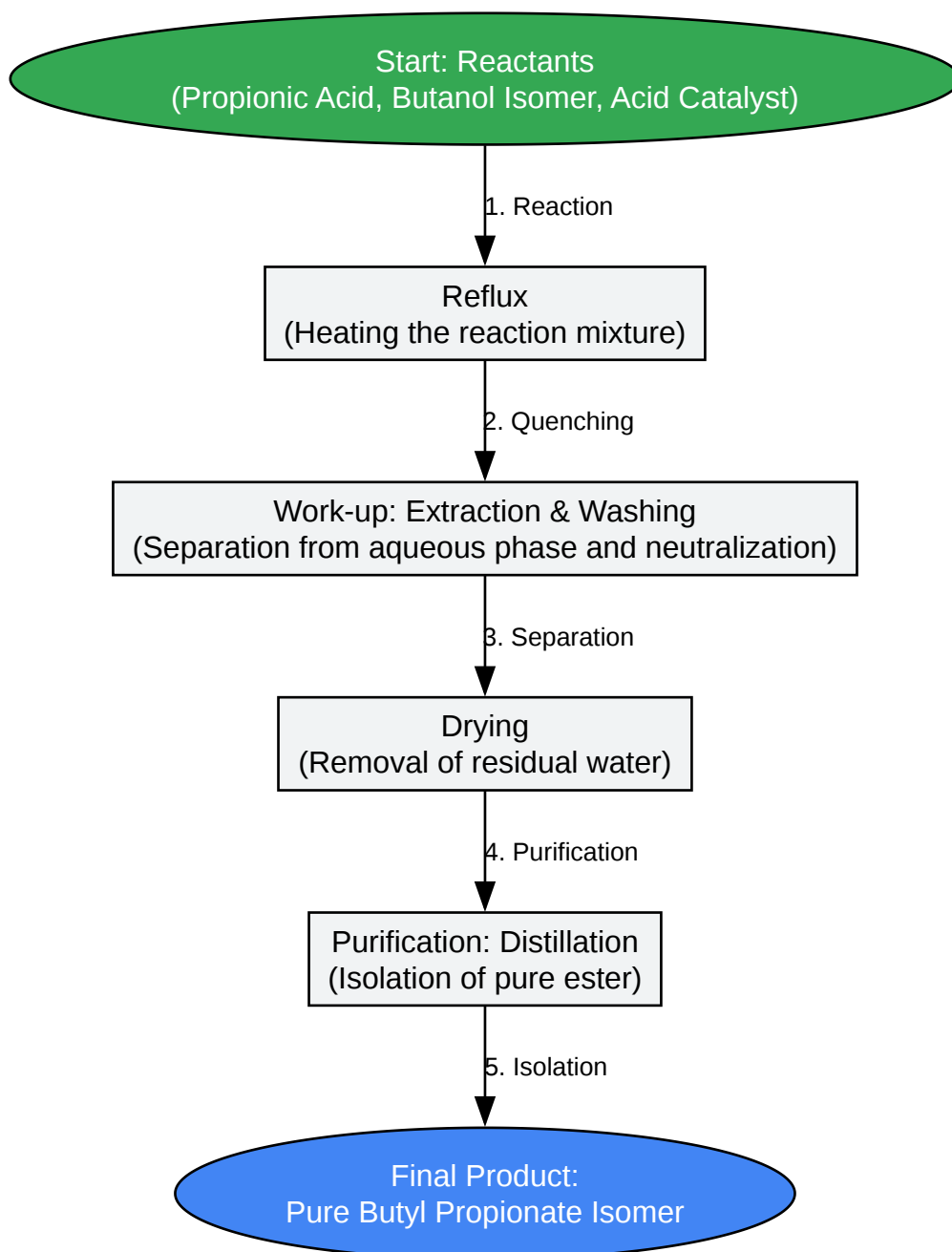


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Caption: Structural isomers of **butyl propionate**.

Fischer Esterification Workflow

The following diagram illustrates the key steps in the synthesis and purification of a **butyl propionate** isomer via Fischer esterification.



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Caption: Experimental workflow for the synthesis of **butyl propionate** isomers.

Applications in Research and Drug Development

The isomers of **butyl propionate**, while having overlapping applications, also possess unique uses owing to their differing properties.

- **Isobutyl Propionate**: This isomer is widely used as a flavoring agent in food and beverages, imparting a rum-like flavor.[8] It also finds application as a solvent in paints, coatings, and fragrances due to its pleasant fruity odor.[8] Its low toxicity makes it a favorable choice in these applications.[8]
- **sec-Butyl Propionate**: Similar to other acetate and propionate esters, sec-**butyl propionate** is used as a solvent, particularly in lacquers and enamels. Its solvency characteristics are valuable in the production of various resins and polymers.
- **tert-Butyl Propionate**: The tert-butyl ester group is a common protecting group for carboxylic acids in organic synthesis, including in the synthesis of pharmaceuticals and peptides.[12] While tert-**butyl propionate** itself may not be the direct protecting group, its chemistry is relevant to the understanding of t-butyl ester protecting group strategies. Its use as a solvent in coatings and adhesives has also been noted.[13]

In the context of drug development, these esters are generally not active pharmaceutical ingredients (APIs) themselves. However, their utility can be found in:

- **As Solvents**: Their varying polarities and boiling points can be exploited in reaction and purification processes of drug synthesis.
- **As Intermediates**: They can serve as starting materials or intermediates for the synthesis of more complex molecules with potential biological activity.
- **In Formulations**: While less common for systemic drug delivery, their properties as solvents and their characteristic odors might be relevant in topical formulations or as excipients, although specific examples are not prevalent in the literature.

Conclusion

The sec-butyl, isobutyl, and tert-butyl isomers of propionate, while constitutionally similar, exhibit distinct physicochemical and spectroscopic properties. A thorough understanding of their synthesis, characterization, and potential applications is vital for their effective use in various scientific and industrial fields. This guide provides a foundational overview to aid researchers and professionals in their work with these versatile chemical compounds. Further investigation into the specific applications of each isomer, particularly in the realm of drug discovery and development, may unveil novel uses for these fundamental building blocks of organic chemistry.

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